

2-Bromo-4-fluoro-1-iodobenzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-fluoro-1-iodobenzene

Cat. No.: B1271558

[Get Quote](#)

Technical Guide: 2-Bromo-4-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound **2-Bromo-4-fluoro-1-iodobenzene**, including its molecular and physical properties, a representative synthetic protocol, and its application in organic synthesis, particularly in cross-coupling reactions.

Core Molecular and Physical Properties

2-Bromo-4-fluoro-1-iodobenzene is a halogenated aromatic compound with the molecular formula C_6H_3BrFI .^[1] Its structure, featuring three different halogen substituents on a benzene ring, makes it a versatile reagent in organic synthesis.

Property	Value
Molecular Formula	C ₆ H ₃ BrFI
Molecular Weight	300.89 g/mol
Boiling Point	224-225 °C
Density	2.323 g/mL at 25 °C
Refractive Index	n _{20/D} 1.6280
CAS Number	202865-73-4

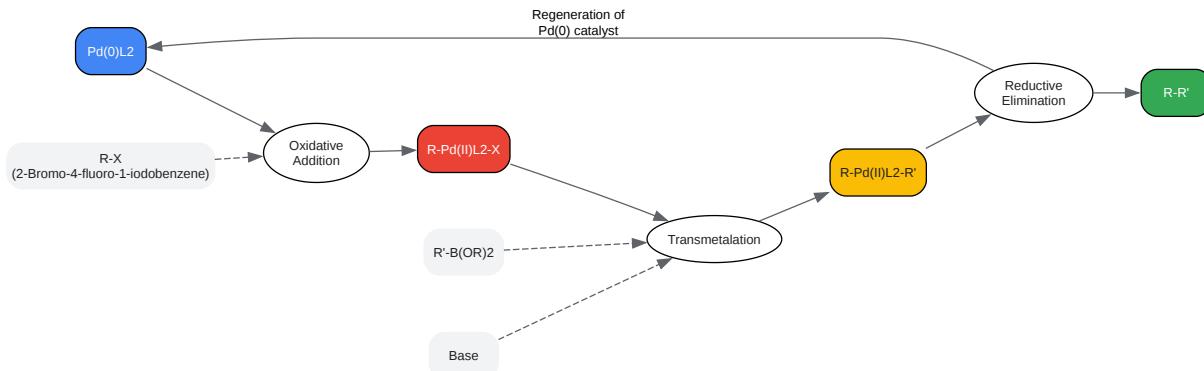
Synthesis Protocol

A common method for the synthesis of **2-Bromo-4-fluoro-1-iodobenzene** involves a Sandmeyer-type reaction, starting from 3-bromo-4-fluoroaniline. This multi-step process first involves the formation of a diazonium salt from the aniline precursor, which is then substituted with iodine.

Representative Experimental Protocol:

- Step 1: Diazotization of 3-bromo-4-fluoroaniline
 - 3-bromo-4-fluoroaniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.
 - A solution of sodium nitrite (NaNO₂) in water is added dropwise to the aniline solution while maintaining the low temperature. The reaction progress is monitored for the formation of the diazonium salt.
- Step 2: Iodination
 - A solution of potassium iodide (KI) in water is prepared.
 - The freshly prepared diazonium salt solution is then slowly added to the potassium iodide solution. The reaction mixture is stirred, and nitrogen gas evolution is observed.

- The reaction is allowed to warm to room temperature and stirred for a specified period to ensure complete substitution.
- Step 3: Work-up and Purification
 - The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
 - The organic layers are combined, washed with a sodium thiosulfate solution to remove any remaining iodine, and then with brine.
 - The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
 - The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **2-Bromo-4-fluoro-1-iodobenzene**.


Applications in Organic Synthesis

2-Bromo-4-fluoro-1-iodobenzene is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and material science industries. Its utility stems from the differential reactivity of its three halogen atoms, allowing for selective sequential functionalization. It is frequently employed in the synthesis of tetrasubstituted alkenes.[\[1\]](#)

One of the most significant applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-iodine bond is the most reactive site for such transformations, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally unreactive under these conditions. This reactivity profile enables chemists to introduce different substituents at specific positions on the aromatic ring in a controlled manner.

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, a key application of **2-Bromo-4-fluoro-1-iodobenzene**.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-fluoro-1-iodobenzene, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [2-Bromo-4-fluoro-1-iodobenzene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271558#2-bromo-4-fluoro-1-iodobenzene-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com